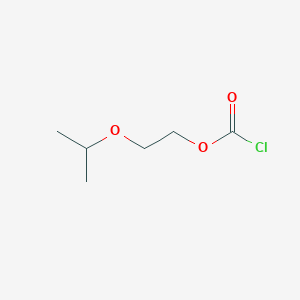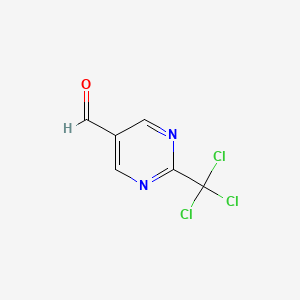
8-Bromo-5-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-methylquinolin-3-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom at the 8th position, a methyl group at the 5th position, and an amine group at the 3rd position on the quinoline ring. Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methylquinolin-3-amine typically involves the bromination of 5-methylquinolin-3-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methylquinolin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced forms of the quinoline ring.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
8-Bromo-5-methylquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methylquinolin-3-amine is not fully understood but is believed to involve interactions with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death . In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the methyl and amine groups, making it less versatile in certain reactions.
5-Methylquinolin-3-amine: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Bromo-3-aminoquinoline: Similar structure but lacks the methyl group, affecting its chemical properties.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
8-bromo-5-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9(11)10-8(6)4-7(12)5-13-10/h2-5H,12H2,1H3 |
InChI Key |
YWOXQXYMOKKBEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanethiol](/img/structure/B15261514.png)
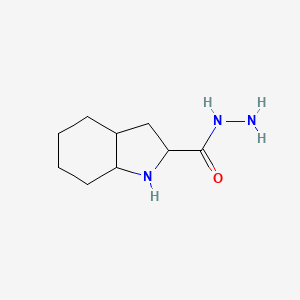
![4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15261518.png)
![1-[4-(Oxan-4-yl)phenyl]ethan-1-one](/img/structure/B15261520.png)

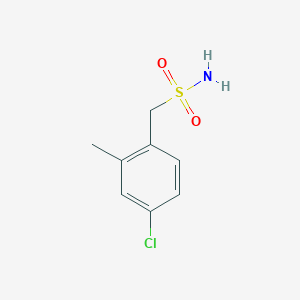

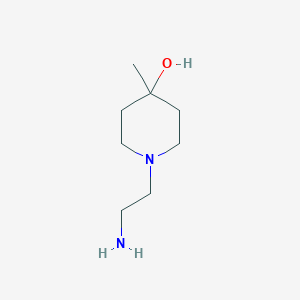


![5-Oxaspiro[2.5]octane-8-carbothioamide](/img/structure/B15261568.png)
